molecular formula C14H10ClNO3S B010368 1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one CAS No. 19688-55-2

1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one

Cat. No.: B010368
CAS No.: 19688-55-2
M. Wt: 307.8 g/mol
InChI Key: WQWKNHMUSMKWBF-UHFFFAOYSA-N
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Description

1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C14H10ClNO3S It is a member of the aromatic thioether family, characterized by the presence of a thioether linkage (–S–) between two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one typically involves a visible-light-promoted C-S cross-coupling reaction. The procedure is as follows :

    Reactants: 4’-bromoacetophenone, cesium carbonate, and 2-chlorobenzenethiol.

    Solvent: Dry dimethyl sulfoxide.

    Reaction Conditions: The reaction mixture is irradiated at 456 nm with a 40 W Kessil Lamp PR160 at room temperature for 5 hours.

    Workup: The reaction mixture is extracted with ethyl acetate, washed with brine, and dried over anhydrous magnesium sulfate. The crude product is purified by flash column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction vessel, purification methods, and safety protocols.

Chemical Reactions Analysis

Types of Reactions

1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: 1-(4-[(4-Chlorophenyl)thio]-3-aminophenyl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its aromatic and thioether functionalities. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-[(4-Chlorophenyl)thio]phenyl)ethan-1-one: Lacks the nitro group, which may affect its reactivity and applications.

    1-(4-[(4-Methylphenyl)thio]-3-nitrophenyl)ethan-1-one: Contains a methyl group instead of a chlorine atom, which may influence its chemical properties.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3S/c1-9(17)10-2-7-14(13(8-10)16(18)19)20-12-5-3-11(15)4-6-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWKNHMUSMKWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353091
Record name 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19688-55-2
Record name 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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